![molecular formula C25H29NO7S B12349128 4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid CAS No. 23973-93-5](/img/structure/B12349128.png)
4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is an organosilicon compound characterized by the presence of a silicon-oxygen bond and a propene group. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns. It is used in various industrial and research applications due to its versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by platinum-based catalysts, such as the Karstedt catalyst, under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Scientific Research Applications
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene finds extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced silicon-based polymers and materials.
Biology: Employed in the development of biocompatible materials for medical implants and devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties
Mechanism of Action
The mechanism of action of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene involves its interaction with various molecular targets. The silicon-oxygen bond imparts unique reactivity, allowing the compound to participate in a range of chemical transformations. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which are facilitated by the presence of suitable catalysts and reagents .
Comparison with Similar Compounds
Similar Compounds
- Phenyltris(dimethylsiloxy)silane
- Tris(dimethylsiloxy)phenylsilane
- Epoxy-terminated phenyl tris(dimethylsiloxy)silane
Uniqueness
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as the synthesis of advanced materials and biocompatible devices .
Properties
CAS No. |
23973-93-5 |
|---|---|
Molecular Formula |
C25H29NO7S |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid |
InChI |
InChI=1S/C22H25NO3S.C3H4O4/c1-16(21(25)17-9-11-19(24)12-10-17)23-14-13-22(26,20-8-5-15-27-20)18-6-3-2-4-7-18;4-2(5)1-3(6)7/h2-12,15-16,21,23-26H,13-14H2,1H3;1H2,(H,4,5)(H,6,7) |
InChI Key |
PMUYNEPFLRSMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC(C2=CC=CC=C2)(C3=CC=CS3)O.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
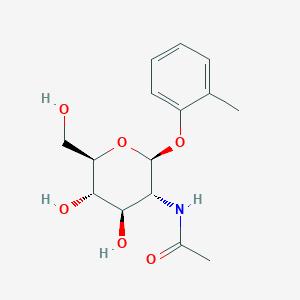
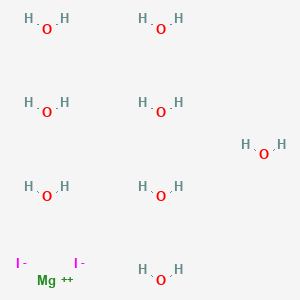
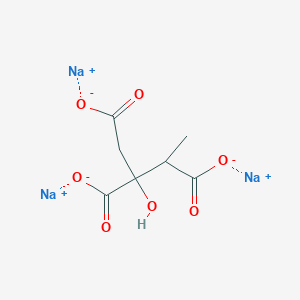
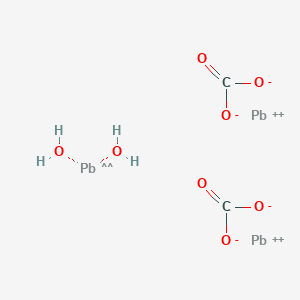
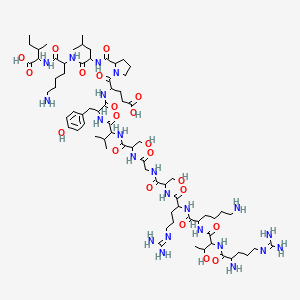


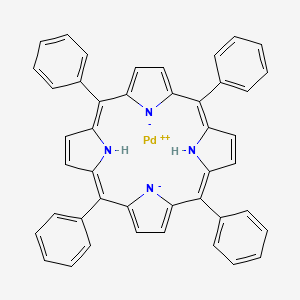
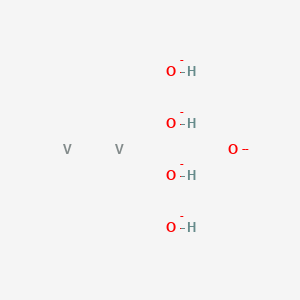
![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)
![cobalt(3+);[5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;acetate](/img/structure/B12349077.png)
![2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)
